
3-Methoxy-2-methylpropane-1,2-diamine
Übersicht
Beschreibung
3-Methoxy-2-methylpropane-1,2-diamine is a chemical compound with the molecular formula C5H14N2O and a molecular weight of 118.18 g/mol It is a member of the diamine family and is characterized by the presence of two amino groups and a methoxy group attached to a propane backbone
Vorbereitungsmethoden
The synthesis of 3-Methoxy-2-methylpropane-1,2-diamine typically involves the reaction of 3-methoxy-2-methylpropane-1,2-diol with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the diamine. Industrial production methods may involve more complex processes, including the use of high-pressure reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
3-Methoxy-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-methylpropane-1,2-diamine has several applications in scientific research:
Catalytic Studies: It is used in the synthesis and characterization of Mn(III)-Schiff Base-Dicyanamide Complexes, which exhibit significant peroxidase activity.
Antibacterial Applications: The compound is involved in the synthesis of Schiff-Base Zinc (II) Complexes, which have been evaluated for their antibacterial activities.
Synthesis of Heterocycles:
Carbon Dioxide Activation: The compound is used in the synthesis of a cadmium (II) dinuclear complex, which acts in carbon dioxide activation.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with various biological molecules, influencing their activity and function . The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-2-methylpropane-1,2-diamine can be compared with other similar compounds, such as:
2-Methylpropane-1,2-diamine: This compound lacks the methoxy group, which may result in different chemical properties and reactivity.
1,2-Diamino-2-methylpropane: Another similar compound that differs in the position of the amino groups, leading to variations in its chemical behavior.
The presence of the methoxy group in this compound makes it unique and may contribute to its specific applications and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
3-methoxy-2-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(7,3-6)4-8-2/h3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHVALFTSWLECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


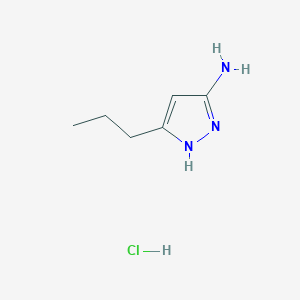
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride](/img/structure/B1422967.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine hydrochloride](/img/structure/B1422969.png)
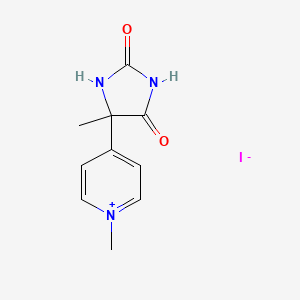
![3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B1422972.png)
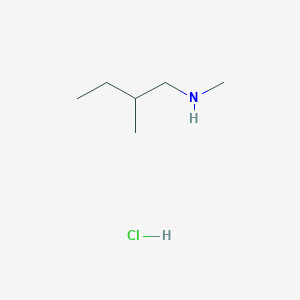
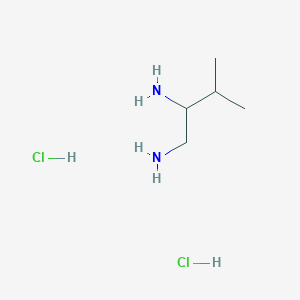



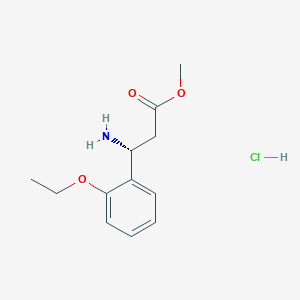

![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)
